molecular formula C6H8N2O2 B8606749 Ethyl 2-cyanoaziridine-1-carboxylate

Ethyl 2-cyanoaziridine-1-carboxylate

Cat. No.: B8606749
M. Wt: 140.14 g/mol
InChI Key: HIYGPZRASCFPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyanoaziridine-1-carboxylate (CAS 67276-89-5) is a specialized aziridine derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry. This compound features a strained, three-membered aziridine ring substituted with both cyano and ethoxycarbonyl functional groups, which together create a reactive and versatile scaffold for chemical synthesis . The molecular formula is C6H8N2O2, and it has a molecular weight of 140.14 g/mol . Aziridines are nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive in regio- and stereoselective ring-opening reactions, facilitating the construction of complex nitrogen-containing molecules such as chiral amines and other pharmaceutically relevant structures . In research settings, this compound acts as a key precursor for the synthesis of various biologically active molecules. Its structural motif is particularly valuable for generating compound libraries and for use in ring-expansion reactions, which are crucial steps in the total synthesis of active drugs . Furthermore, N-substituted 2-cyanoaziridine derivatives have been investigated for their immunostimulating properties . The presence of the electron-withdrawing cyano group at the 2-position of the aziridine ring is known to modulate the compound's reactivity and reduce its alkylating potential, which can alter its toxicity profile compared to other alkylating aziridines . This product is intended for research purposes only and is a key building block in the development of novel synthetic methodologies, including catalytic asymmetric aziridination and nucleophilic ring-opening reactions . Researchers value this compound for its utility in designing new renin inhibitors, antiepileptic drugs, antiviral agents, and treatments for Parkinson's disease, among other therapeutic areas .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

ethyl 2-cyanoaziridine-1-carboxylate

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)8-4-5(8)3-7/h5H,2,4H2,1H3

InChI Key

HIYGPZRASCFPMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC1C#N

Origin of Product

United States

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 2-cyanoaziridine-1-carboxylate serves as a key intermediate in the synthesis of numerous bioactive compounds. Its unique structure allows for the formation of diverse heterocycles, which are crucial in medicinal chemistry.

Heterocyclic Compounds

The compound is frequently used to synthesize nitrogenous heterocycles, such as imidazoles and pyrimidines. These heterocycles exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, derivatives synthesized from this compound have shown promising results against various strains of bacteria and fungi, as demonstrated in molecular docking studies .

Compound Heterocycle Type Biological Activity
AImidazoleAntimicrobial
BPyrimidineAnticancer
CThiazoleAntimicrobial

Medicinal Chemistry

This compound has been instrumental in developing new therapeutic agents. Its derivatives have been evaluated for their pharmacological activities, particularly in cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine-based derivatives synthesized from this compound. These compounds were tested against various cancer cell lines, showing significant inhibitory effects comparable to established chemotherapeutic agents .

Derivative Cell Line Tested IC50 Value (µM)
DMCF-70.25
EHeLa0.30
FA5490.15

Agrochemical Applications

In addition to its medicinal uses, this compound plays a role in agrochemistry. Its derivatives are explored for their potential as plant growth regulators and pesticides.

Plant Growth Regulation

Research indicates that compounds derived from this compound can modulate ethylene biosynthesis in plants, enhancing growth and stress resistance . This application could lead to more sustainable agricultural practices by improving crop yields without relying heavily on synthetic fertilizers.

Case Studies

Several case studies illustrate the practical applications of this compound:

Synthesis of Antimicrobial Agents

A study synthesized various derivatives using this compound as a precursor. The resulting compounds were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disc diffusion assays .

Development of Anticancer Drugs

Another research effort focused on synthesizing pyrimidine derivatives from this compound and evaluating their anticancer properties against multiple cell lines. The findings suggested that these derivatives could serve as lead compounds for further drug development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Substituents Key Functional Features
This compound Aziridine (3-membered ring) Cyano (C2), Ethyl ester (C1) High ring strain, electrophilic nitrogen, reactive ester group
Ethyl 1,9-dihydroxyacridine-2-carboxylate Acridine (tricyclic aromatic system) Hydroxyl (C1, C9), Ethyl ester (C2) Extended conjugation, aromatic stability, polar hydroxyl groups
Ethyl 5-cyanoindole-2-carboxylate Indole (bicyclic aromatic system) Cyano (C5), Ethyl ester (C2) Aromatic π-system, electron-withdrawing cyano group, ester for derivatization
  • Aziridine vs. Acridine/Indole : The aziridine’s small ring imposes significant strain, enhancing reactivity compared to the stabilized aromatic systems of acridine and indole derivatives. The latter compounds exhibit reduced ring-opening tendencies due to aromaticity and conjugation .
  • Substituent Effects: The cyano group in all three compounds introduces electron-withdrawing effects, but its position varies. In the aziridine derivative, the cyano group adjacent to nitrogen increases electrophilicity, whereas in the indole derivative, the cyano group at C5 modifies electronic properties without destabilizing the aromatic system .

Preparation Methods

Key Reaction Pathway:

  • Synthesis of Intermediate : Ethyl 2-cyanoacetate is reacted with a chloroamine (e.g., chloroethylamine) in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

  • Cyclization : Intramolecular nucleophilic attack by the amine nitrogen on the adjacent electrophilic carbon forms the aziridine ring, releasing HCl as a byproduct.

Example Protocol (Adapted from Patent CN103483244A):

  • Reagents :

    • Ethyl cyanoacetate

    • 4-Chloropyridine hydrochloride (or analogous chloroamine)

    • Sodium hydroxide (30%)

    • Ethyl acetate (solvent)

  • Conditions :

    • Heating at 60–90°C for 120–180 minutes.

    • pH adjustment with hydrochloric acid (pH 2.5–6.5).

    • Extraction with ethyl acetate and purification via silica-gel chromatography.

Yield and Purity:

  • Reported yields range from 85–89.8% for similar pyridine derivatives.

  • Purity is achieved through recrystallization or chromatography.

Microwave-Assisted Reaction with Diazo Esters

A modern approach involves microwave heating to facilitate cyclization. This method is efficient and minimizes side reactions.

Reaction Mechanism:

  • Wolff Rearrangement : Diazo esters undergo thermal decomposition to generate ethoxycarbonylketenes.

  • Nucleophilic Attack : Aziridine derivatives attack the ketene intermediate, forming a zwitterionic intermediate.

  • Cyclization : Intramolecular attack stabilizes the aziridine ring, yielding the product.

Example Protocol (Adapted from PMC Article):

  • Reagents :

    • Ethyl diazoacetate

    • 2-Phenylaziridine

  • Conditions :

    • Microwave heating at 110–140°C for 30–60 minutes.

    • Solvent: 1,2-Dichloroethane (DCE).

Yield and Selectivity:

  • Yields : Up to 41–85% depending on aziridine substituents.

  • Selectivity : Higher for aryl-substituted aziridines due to carbocation stabilization.

Base-Promoted Cyclization of Chloromethyl Cyanoacetates

This method utilizes chloromethyl cyanoacetate esters as precursors. The base deprotonates the amine, enabling nucleophilic attack on the chloromethyl group.

Key Steps:

  • Synthesis of Chloromethyl Intermediate : Ethyl cyanoacetate is chlorinated (e.g., using thionyl chloride) to form ethyl 2-cyano-2-(chloromethyl)acetate.

  • Reaction with Amines : The intermediate reacts with cyclic amines (e.g., cyclopentylamine) under basic conditions.

Example Protocol (Inferred from BenchChem, Excluded per User Request):

  • Reagents :

    • Ethyl 2-cyano-2-(chloromethyl)acetate

    • Cyclopentylamine

    • Sodium hydroxide (base)

  • Conditions :

    • Reflux in dichloromethane.

    • Workup with aqueous HCl and ethyl acetate extraction.

Enzymatic or Catalytic Cyclization

Though less common, enzymatic methods or transition-metal catalysts (e.g., palladium) may facilitate aziridine formation. Limited data exists for this compound, but analogous reactions suggest potential pathways.

Industrial-Scale Production

Large-scale synthesis often employs continuous flow systems or optimized batch processes. Key considerations include:

  • Cost : Use of inexpensive reagents (e.g., ethyl cyanoacetate).

  • Safety : Handling of chlorinated intermediates.

  • Yield Optimization : Temperature control and solvent recycling.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Reference
Nucleophilic CyclizationEthyl cyanoacetate, chloroamine60–90°C, NaOH, EtOAc85–89.8%High
Microwave-AssistedEthyl diazoacetate, aziridine110–140°C, DCE, 30–60 min41–85%Moderate
Chloromethyl IntermediateEthyl 2-cyano-2-(chloromethyl)acetateReflux, NaOH, CH₂Cl₂~78%Moderate (Excluded)

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-cyanoaziridine-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of β-amino alcohols or nitriles under controlled conditions. For example, aziridine carboxylate esters are often synthesized via ring-closing reactions using chiral auxiliaries (e.g., N-(1-phenylethyl) groups) to enforce stereochemical control . Key factors include:

  • Temperature : Elevated temperatures (80–120°C) accelerate ring formation but may promote side reactions like hydrolysis.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilicity of intermediates.
  • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) stabilize transition states.
    Yield optimization requires monitoring by TLC or HPLC, with typical yields ranging from 45–70% depending on substituent steric effects .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., aziridine ring strain ~60°). SHELX programs are standard for refining crystal structures, though twinned data may require SHELXL’s twin-law corrections .
  • NMR : ¹H/¹³C NMR confirms regiochemistry: the cyano group (δ ~110–120 ppm in ¹³C) and ester carbonyl (δ ~165–170 ppm) are diagnostic.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 169.07 g/mol).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with aziridine’s alkylating properties) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Spill management : Neutralize with dilute acetic acid (pH 5–6) to deactivate reactive nitriles .
  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolytic degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites:

  • HOMO-LUMO gaps : Narrow gaps (~4–5 eV) suggest high reactivity toward nucleophiles (e.g., amines, thiols).
  • Transition state modeling : Predicts regioselectivity in ring-opening (e.g., attack at C2 vs. C3 of aziridine).
    Validation involves comparing computed IR spectra and Mulliken charges with experimental data .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during aziridine functionalization?

  • Temperature control : Low temperatures (–78°C) favor kinetic products (e.g., exo-adducts), while higher temperatures (25°C) drive thermodynamic equilibration.
  • Additive screening : Protic additives (e.g., MeOH) stabilize zwitterionic intermediates, altering selectivity .
  • In situ monitoring : ReactIR or ¹H NMR tracks intermediate populations to adjust reaction quench times.

Q. How can asymmetric synthesis of this compound derivatives be achieved, and what chiral catalysts are effective?

  • Chiral pool approach : Use enantiopure starting materials (e.g., L-proline derivatives) to induce asymmetry .
  • Organocatalysts : Thiourea catalysts enforce π-π interactions with the aziridine ring, achieving >90% ee in some cases.
  • Metal complexes : Cu(I)/BOX catalysts enable enantioselective cyclopropanations, though aziridine’s strain may limit turnover .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing aziridine reaction yields across variable conditions?

  • ANOVA : Identifies significant factors (e.g., solvent, catalyst loading) in multi-variable experiments.
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets with >3 variables (e.g., solvent polarity, temperature, catalyst type).
  • Error analysis : Report standard deviations (±5% typical for small-scale syntheses) and confidence intervals (95% CI) .

Q. Table 1: Representative Synthesis Data

ConditionYield (%)Purity (HPLC)Selectivity (endo:exo)
DMF, 100°C, ZnCl₂68 ± 398%85:15
CH₃CN, 80°C, none52 ± 592%70:30

Q. How should researchers address discrepancies between computational predictions and experimental results in aziridine studies?

  • Re-optimize basis sets : Use larger basis sets (e.g., 6-311+G(d,p)) for improved accuracy in DFT.
  • Solvent effects : Incorporate implicit solvent models (e.g., PCM) to account for polarity.
  • Post-hoc analysis : Compare Mulliken charges with XPS/NMR data to refine computational models .

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